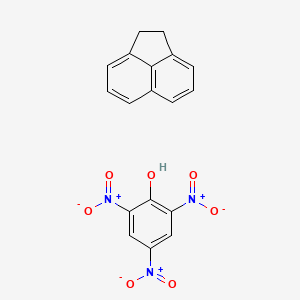
Acenaphthene, monopicrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphthene, monopicrate is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH) consisting of naphthalene with an ethylene bridge connecting positions 1 and 8 . Acenaphthene is a white crystalline solid with the molecular formula C12H10 . The monopicrate derivative involves the addition of a picrate group, which is a nitro-substituted phenol, to the acenaphthene molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acenaphthene, monopicrate typically involves the nitration of acenaphthene followed by the reaction with picric acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitroacenaphthene is then reacted with picric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain the stability of the compound.
Chemical Reactions Analysis
Types of Reactions: Acenaphthene, monopicrate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Acenaphthoquinone.
Reduction: Amino derivatives of acenaphthene.
Substitution: Various substituted acenaphthene derivatives depending on the electrophile used.
Scientific Research Applications
Acenaphthene, monopicrate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of acenaphthene, monopicrate involves its interaction with various molecular targets and pathways. The picrate group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can result in cell damage and apoptosis, making this compound a potential candidate for anticancer therapy . Additionally, the compound’s ability to form complexes with metal ions enhances its catalytic activity in various chemical reactions .
Comparison with Similar Compounds
Acenaphthoquinone: An oxidized derivative of acenaphthene with similar chemical properties.
Acenaphthylene: A related PAH with a similar structure but different reactivity.
Naphthalene: A simpler PAH with two fused benzene rings, lacking the ethylene bridge present in acenaphthene.
Uniqueness: Acenaphthene, monopicrate is unique due to the presence of the picrate group, which imparts distinct redox properties and enhances its reactivity in various chemical and biological processes. The combination of the acenaphthene core and the picrate moiety makes it a versatile compound with diverse applications in research and industry.
Properties
CAS No. |
5892-42-2 |
|---|---|
Molecular Formula |
C18H13N3O7 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H10.C6H3N3O7/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-6H,7-8H2;1-2,10H |
InChI Key |
ISHOGBQUWROIFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC3=C2C1=CC=C3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















